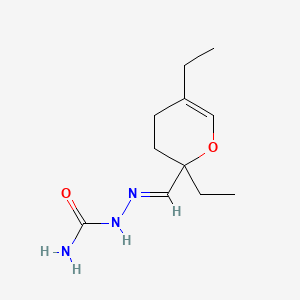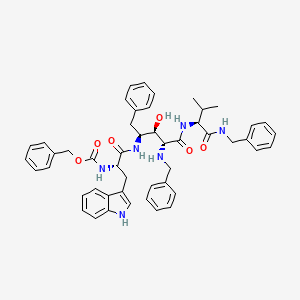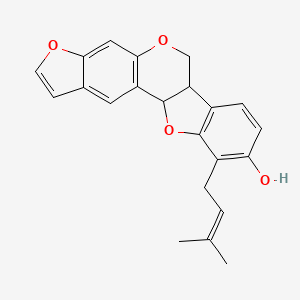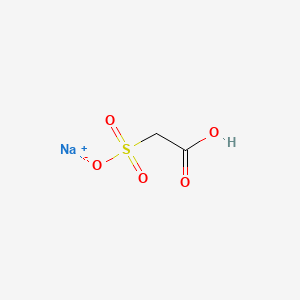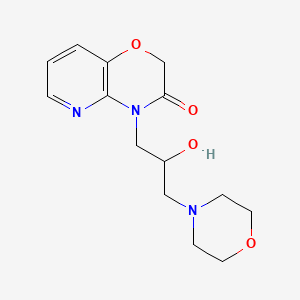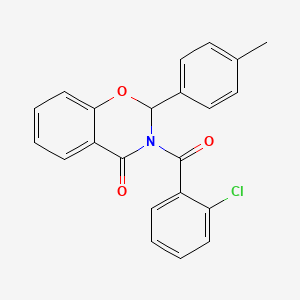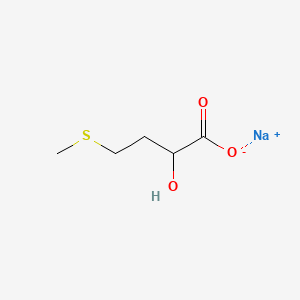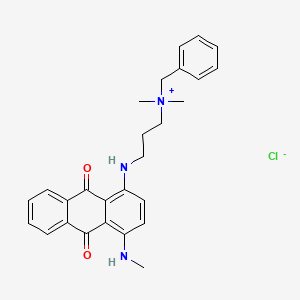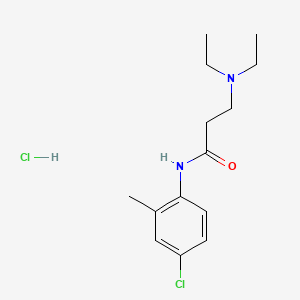
o-Propionotoluidide, 4'-chloro-3-diethylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O.ClH and a molecular weight of 305.28 g/mol . This compound is known for its unique structure, which includes a propionotoluidide core with a chloro and diethylamino substitution, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of o-propionotoluidide with 4’-chloro-3-diethylamino reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines . Substitution reactions result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4’-Chloro-o-propionotoluidide
- 3’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 3’-Chloro-p-propionotoluidide
Comparison: Compared to these similar compounds, o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
110155-75-4 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)9-8-14(18)16-13-7-6-12(15)10-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
Clave InChI |
MVAMSGKMEMHZGI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=C(C=C(C=C1)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


